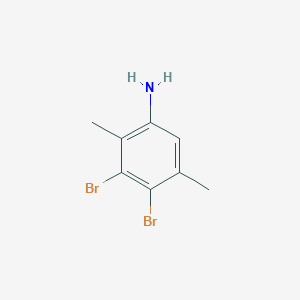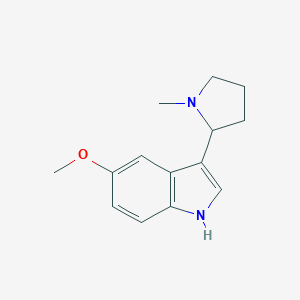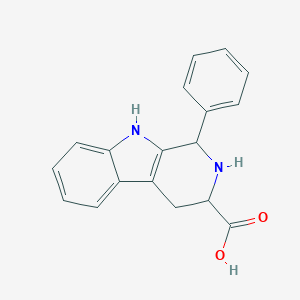
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
説明
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound that belongs to the class of beta-carbolines, which are of significant interest due to their presence in various biologically active compounds. The structure of beta-carbolines is characterized by a fused pyridine and indole ring system, which is a common motif in many alkaloids and pharmaceuticals.
Synthesis Analysis
The synthesis of beta-carboline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids has been studied in mouse brain homogenate, showing that these compounds can be converted to their corresponding tetrahydro-beta-carbolines under physiological conditions . Additionally, the synthesis of methyl 1-nitrophenyl-tetrahydro-beta-carboline-3-carboxylate derivatives has been reported, with these compounds being evaluated for their trypanocidal activity .
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is crucial for their biological activity. The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, revealing that these molecules can pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs . This information is valuable for understanding the interactions of beta-carbolines with biological targets.
Chemical Reactions Analysis
Beta-carbolines undergo various chemical reactions that are essential for their biological function and synthesis. The decarboxylation process, as mentioned earlier, is one such reaction where the carboxylic acid group is removed, leading to the formation of tetrahydro-beta-carbolines . Theoretical calculations and cyclic voltammetry have been used to study the electronic properties and reactivity of tetrahydro-beta-carboline derivatives, which are important for their trypanocidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-carbolines are influenced by their molecular structure. While specific data on 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is not provided, related studies suggest that these compounds exhibit significant biological activities, such as trypanocidal effects . The synthesis methods and the molecular structure of these compounds play a critical role in determining their physical and chemical properties, which in turn affect their pharmacological potential .
科学的研究の応用
Identification in Foodstuffs and Biological Fluids
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid and its derivatives have been identified in various foodstuffs, human urine, and human milk. These compounds, such as MTCA and TCCA, are precursors of mutagenic N-nitroso compounds. Their presence in fermented products and human biological fluids suggests possible endogenous synthesis in humans and a role in tryptophan metabolism (Adachi et al., 1991).
Trypanocidal Activity
Derivatives of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have been evaluated for their trypanocidal activity against Trypanosoma cruzi. Certain derivatives exhibited significant activity, providing insights into potential therapeutic applications for trypanosomiasis (Tonin et al., 2009).
Antioxidant and Radical Scavenging Properties
These compounds have been found in fruits and fruit juices, suggesting a dietary source. They demonstrate antioxidant and free radical scavenging abilities, contributing to the antioxidant effects of certain fruit products and potentially impacting human health (Herraiz & Galisteo, 2003).
Cytotoxic and Insecticidal Activities
Research has shown that derivatives of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exhibit cytotoxicity against insect cell lines and insecticidal activities against certain insects. This suggests potential for developing novel insecticides based on these compounds (Zeng et al., 2010).
Reactivity with Phenolic Aldehydes
These compounds can react with naturally occurring phenolic aldehydes to form phenolic tetrahydro-beta-carboline alkaloids, which have been shown to possess antioxidant properties. This reactivity is significant in understanding the chemical interactions and potential benefits of these compounds in foods and biological systems (Herraiz et al., 2003).
Hepatoprotective Agents
Synthesized derivatives of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have been evaluated for their hepatoprotective activity against liver damage in mice. This research contributes to understanding the potential therapeutic applications of these compounds in liver protection (Saiga et al., 1987).
特性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
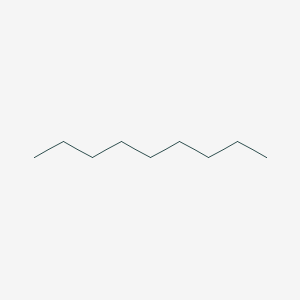
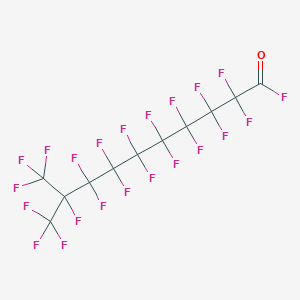
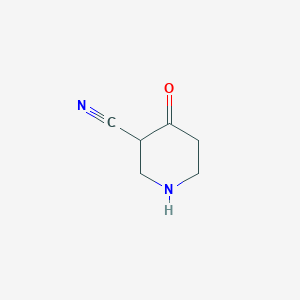
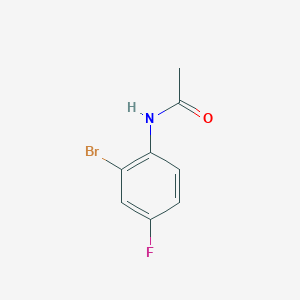
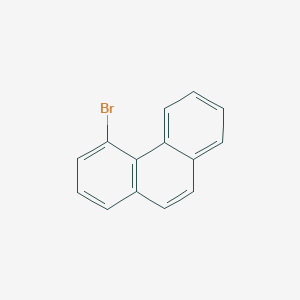
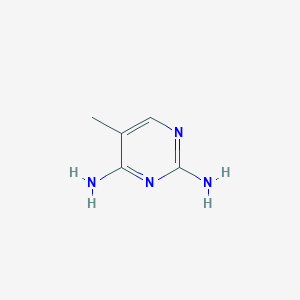

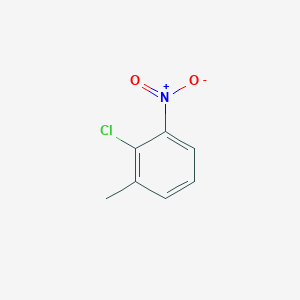
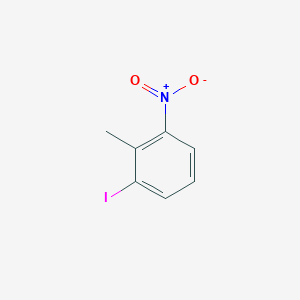
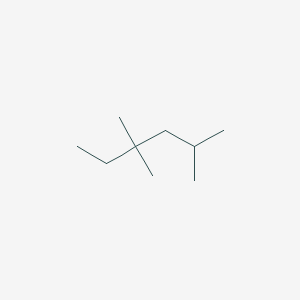
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
